molecular formula C7H4Cl2N2O3S B1424916 6-chloro-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonyl chloride CAS No. 852998-89-1

6-chloro-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonyl chloride

Cat. No. B1424916
M. Wt: 267.09 g/mol
InChI Key: JYUMRCXNUJXZHH-UHFFFAOYSA-N
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Description

“6-chloro-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonyl chloride” is a chemical compound with the CAS Number: 852998-89-1 . It has a molecular weight of 267.09 and its IUPAC name is 6-chloro-2-hydroxy-1H-benzimidazole-5-sulfonyl chloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4Cl2N2O3S/c8-3-1-4-5 (11-7 (12)10-4)2-6 (3)15 (9,13)14/h1-2H, (H2,10,11,12) . This indicates the presence of 7 carbon atoms, 4 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom in the molecule .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Benzothiazol-2(3H)-ones : A study by (Dushamov et al., 2020) explored the treatment of 1,3-benzothiazol-2(3H)-one with chlorosulfonic acid, resulting in the synthesis of 2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chlorides. These chlorides were further reacted with water, alcohols, and amines to produce sulfonic acids, esters, and amides.

  • Reaction with Chlorosulfonic Acid : Sayapin et al. (1970) examined the reaction of benzimidazole and its derivatives with chlorosulfonic acid, noting that only compounds with electrophilic substituents in the 2-position yielded sulfonic chlorides (Sayapin, Simonov, & Kuz’menko, 1970).

Crystal Structure Studies

  • Arylsulfonylation of Benzimidazoles : Okmanov et al. (2022) conducted a study on the arylsulfonylation of 2-alkylbenzimidazoles, which led to the formation of various crystal structures. This research provided insights into the arrangement of planar benzimidazole and arylsulfonyl fragments (Okmanov, Abdireymov, Matchanova, Olimova, & Turgunov, 2022).

Synthesis of Other Compounds

  • Synthesis of Benzimidazole Derivatives : Rao (2017) discussed the practical applications of benzimidazole chemistry, highlighting its use in various industries including textile and photography, as well as its pharmacological activities. Benzimidazolyl sulfones, including those derived from sulfonyl chlorides, were emphasized for their significance in pharmaceuticals and polymer sciences (Rao, 2017).

  • Diuretic and Antihypertensive Activities : Itazaki et al. (1988) synthesized sulfamoyl dihydrobenzodioxins, starting from chloro derivatives, to study new sulfonamide diuretics. These compounds were tested for diuretic and antihypertensive activities in rats (Itazaki, Kawasaki, Matsuura, Ueda, Yonetani, & Nakamura, 1988).

  • Friedel-Crafts Sulfonylation : Nara, Harjani, and Salunkhe (2001) employed 1-butyl-3-methylimidazolium chloroaluminate ionic liquids for Friedel-Crafts sulfonylation reactions. They observed enhanced reactivity and almost quantitative yields of diaryl sulfones (Nara, Harjani, & Salunkhe, 2001).

Safety And Hazards

The compound has a signal word of “Danger” and hazard statements H314, H335 . This suggests that it can cause severe skin burns and eye damage (H314), and may cause respiratory irritation (H335) .

properties

IUPAC Name

6-chloro-2-oxo-1,3-dihydrobenzimidazole-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2O3S/c8-3-1-4-5(11-7(12)10-4)2-6(3)15(9,13)14/h1-2H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYUMRCXNUJXZHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1S(=O)(=O)Cl)Cl)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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